molecular formula C23H26O10 B083869 Exoticin CAS No. 13364-94-8

Exoticin

Cat. No.: B083869
CAS No.: 13364-94-8
M. Wt: 462.4 g/mol
InChI Key: XOMNGQLSQXRGSF-UHFFFAOYSA-N
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Description

Exoticin is an organic compound . It is a solid compound, usually appearing as white crystals . It has high thermal stability and solubility . In terms of its chemical structure, this compound contains multiple ring structures and functional groups, which can give this compound specific properties and reaction activity .


Molecular Structure Analysis

This compound has a molecular formula of C23H26O10 . It includes multiple ring structures and functional groups, which can give this compound specific properties and reaction activity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 462.45 and a density of 1.31±0.1 g/cm3 . Its melting point is 127-129 °C and its boiling point is 641.5±55.0 °C .

Scientific Research Applications

  • Exotic Species and Genetics : A study by Xiao et al. (1998) discusses the use of wild species for genetic improvement, focusing on an accession of Oryza rufipogon, a wild rice relative. They found beneficial alleles from this species that could improve certain traits in cultivated rice (Xiao et al., 1998).

  • Exotic Atoms in Physics : Li Fang-cu (2015) reviewed the structure and properties of exotic atoms, particularly in the context of atomic and high energy physics (Li Fang-cu, 2015).

  • Exotic Plants in Ecology : A paper by Hierro, Maron, and Callaway (2005) discusses the importance of studying exotic plants in both their native and introduced ranges to understand plant invasions (Hierro, Maron, & Callaway, 2005).

  • Medicinal Use of Exotic Plants : An ethnopharmacological assessment by Silva et al. (2014) investigates the use of plants, including exotic species, against parasitic diseases in humans and animals (Silva et al., 2014).

Mechanism of Action

Target of Action

Exoticin, a natural product isolated from the leaves of Nicotiana plumbaginifolia , has been found to exhibit antinociceptive and neuropharmacological activities

Mode of Action

It is known that the interaction of a compound with its targets can lead to changes at the molecular and cellular levels . These changes can affect the function of the target proteins, alter cellular processes, and ultimately lead to the observed pharmacological effects

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is common for natural compounds like this compound to interact with multiple targets and affect various biochemical pathways . These interactions can lead to changes in cellular processes and contribute to the compound’s overall pharmacological effects

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound significantly impact its bioavailability and therapeutic potential . . Understanding these properties is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic efficacy .

Result of Action

It is known that this compound exhibits antinociceptive and neuropharmacological activities These effects suggest that this compound may interact with targets involved in pain perception and neurological processes

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets

Safety and Hazards

The safety and toxicity of Exoticin have not been fully studied . Therefore, appropriate safety procedures should be followed when using or handling this compound . It is recommended to use it in a laboratory environment and comply with relevant chemical handling guidelines and safety regulations .

Properties

IUPAC Name

3,5,6,7,8-pentamethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-25-12-9-11(10-13(26-2)17(12)27-3)16-20(29-5)15(24)14-18(28-4)21(30-6)23(32-8)22(31-7)19(14)33-16/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMNGQLSQXRGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for Exoticin's analgesic effect?

A: this compound's analgesic effect appears to be mediated by its interaction with a specific variant of the mu-opioid receptor. This variant is a truncated 6-transmembrane (6TM) form, distinct from the more common 7-transmembrane (7TM) form. [] Research has shown that this compound analgesia is eliminated in mice lacking the 6TM variant, but can be restored by reintroducing the 6TM variant into these mice. [] This suggests a highly specific interaction between this compound and the 6TM mu-opioid receptor, which is responsible for its pain-relieving effects.

Q2: What is the chemical structure of this compound?

A: this compound is a polymethoxyflavone, also known as 3,3',4',5,5',6,7,8-octamethoxyflavone. [] Its structure consists of a flavone backbone with eight methoxy groups attached to it.

Q3: What is the significance of this compound's interaction with the 6TM mu-opioid receptor?

A: The 6TM mu-opioid receptor variant has been linked to a reduced side effect profile compared to the full-length 7TM receptor. [] Therefore, this compound's selective activation of the 6TM receptor offers a potential avenue for developing analgesics with fewer side effects, such as respiratory depression, constipation, and dependence, which are commonly associated with traditional mu-opioid agonists. []

Q4: What other biological activities have been reported for this compound?

A: In addition to its analgesic properties, this compound, along with other polymethoxyflavones isolated from Nicotiana plumbaginifolia, have shown significant antioxidant [] and anxiolytic activities in preclinical studies. [] These findings suggest that this compound may have a multifaceted pharmacological profile with potential therapeutic benefits beyond pain management.

Q5: Where can I find more information about the analytical methods used to characterize this compound?

A: Several studies have used various spectroscopic techniques to characterize this compound, including UV, 1H NMR, 13C NMR, DEPT, HSQC, HMBC, and MS. [, ] These techniques provide detailed information about the compound's structure and purity. You can find detailed descriptions of these methods and their application to this compound characterization within the referenced research papers.

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